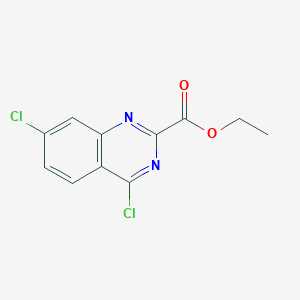

Ethyl 4,7-dichloroquinazoline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4,7-dichloroquinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-2-17-11(16)10-14-8-5-6(12)3-4-7(8)9(13)15-10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYQQUNSFUMFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=CC(=C2)Cl)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671245 | |

| Record name | Ethyl 4,7-dichloroquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-09-9 | |

| Record name | Ethyl 4,7-dichloroquinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route

-

- 4,7-Dichloroquinazoline

- Ethyl chloroformate

- Triethylamine (base)

-

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

- Temperature : The reaction is typically carried out under reflux conditions.

- Time : The reaction time can vary but is usually several hours to ensure complete conversion.

-

- Column chromatography using silica gel with a hexane/ethyl acetate gradient is effective for purifying the product.

Industrial Production Methods

Industrial production follows similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and solvents. The process involves precise control over temperature and pressure to optimize yield and purity.

Reaction Mechanism

The reaction mechanism involves a nucleophilic substitution where the ethyl chloroformate reacts with the quinazoline core in the presence of a base. The base helps to deprotonate the quinazoline, facilitating the nucleophilic attack on the ethyl chloroformate.

Analytical Techniques for Characterization

Several analytical techniques are essential for characterizing Ethyl 4,7-dichloroquinazoline-2-carboxylate:

- ¹H/¹³C NMR : Confirms the substitution pattern and ester group presence.

- HRMS : Validates the molecular formula.

- FT-IR : Detects ester C=O stretching and quinazoline ring vibrations.

Research Findings and Applications

Ethyl 4,7-dichloroquinazoline-2-carboxylate is a versatile intermediate in medicinal chemistry. Its potential biological activities include anticancer, antiviral, and antibacterial effects due to its ability to interact with enzymes and receptors.

Biological Activity

The chlorine atoms and the quinazoline core enhance its binding affinity to biological targets, leading to modulation of their activity. This interaction may result in the inhibition of specific enzymes or activation of certain receptors.

Comparison of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Yield |

|---|---|---|---|

| Laboratory Scale | 4,7-Dichloroquinazoline, Ethyl Chloroformate, Triethylamine | Reflux in DMF or THF | High Yield with Proper Purification |

| Industrial Scale | Industrial-grade reagents and solvents | Large reactors with controlled temperature and pressure | Optimized Yield and Purity |

Scientific Research Applications

Medicinal Chemistry

Ethyl 4,7-dichloroquinazoline-2-carboxylate serves as an intermediate in synthesizing pharmaceutical compounds with potential anticancer , antiviral , and antibacterial properties. Its structural features enhance its reactivity and biological activity compared to similar compounds.

Biological Studies

The compound is utilized in biological research to investigate the mechanisms of action of quinazoline derivatives. Studies focus on its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.

Chemical Synthesis

As a building block, it facilitates the synthesis of more complex organic molecules in research laboratories. Its ability to undergo nucleophilic substitution reactions allows for the creation of various substituted quinazoline derivatives.

Case Study 1: Anticancer Activity

A study published in Nature Reviews highlighted the efficacy of chlorinated quinazolines in inhibiting cancer cell proliferation. Ethyl 4,7-dichloroquinazoline-2-carboxylate demonstrated significant activity against various cancer cell lines, showcasing its potential as a lead compound for drug development .

Case Study 2: Antibacterial Properties

Research conducted by Zha et al. (2019) explored the antibacterial properties of chlorinated compounds. The study found that ethyl 4,7-dichloroquinazoline-2-carboxylate exhibited notable inhibition against E. coli, reinforcing the importance of chlorine substituents in enhancing antimicrobial activity .

Mechanism of Action

The mechanism of action of Ethyl 4,7-dichloroquinazoline-2-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chlorine atoms and the quinazoline core play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to the inhibition of specific enzymes or the activation of certain receptors, resulting in various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between Ethyl 4,7-dichloroquinazoline-2-carboxylate and related compounds:

Physical and Pharmacokinetic Properties

- Lipophilicity : Ethyl 4,7-dichloroquinazoline-2-carboxylate’s logP of 3.11 exceeds that of the hydroxyl-rich chromene derivative (estimated logP < 2), favoring membrane permeability in biological systems .

- Stability : The dichloro-quinazoline structure is likely more stable under oxidative conditions compared to the dihydroxy chromene analogue, which may degrade via oxidation.

Research and Commercial Relevance

- Pharmaceutical Potential: The piperazine-containing analogue () demonstrates how structural modifications can tailor compounds for specific biological targets, whereas the dichloroquinazoline scaffold remains prized for its reactivity in building block applications.

Biological Activity

Ethyl 4,7-dichloroquinazoline-2-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 4,7-dichloroquinazoline-2-carboxylate has the molecular formula and features a quinazoline core with two chlorine substituents at the 4 and 7 positions, alongside an ethyl ester group at the 2 position. This unique structure contributes to its diverse biological activities.

The biological activity of Ethyl 4,7-dichloroquinazoline-2-carboxylate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chlorine atoms enhance its binding affinity and specificity towards these targets. The compound may inhibit specific enzymes or modulate receptor activity, leading to various pharmacological effects.

Biological Activities

-

Anticancer Activity

- Ethyl 4,7-dichloroquinazoline-2-carboxylate has been investigated for its potential anticancer properties. Studies indicate that compounds with a quinazoline core often exhibit significant antiproliferative activities against various cancer cell lines.

- For instance, derivatives related to quinazolines have been shown to inhibit cell proliferation in human cancer cell lines such as HepG-2 (liver), PC3 (prostate), and MCF-7 (breast) cells .

-

Antiviral and Antibacterial Properties

- The compound is also noted for potential antiviral and antibacterial activities. Its role as an intermediate in the synthesis of pharmaceutical compounds suggests it may contribute to the development of new antiviral agents.

- Glucocerebrosidase Inhibition

Case Studies

- Antiproliferative Studies

- Mechanistic Insights

Comparative Analysis

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Ethyl 4,7-dichloroquinazoline-2-carboxylate | Anticancer, antiviral | |

| Ethyl 4-chloroquinazoline-2-carboxylate | Anticancer | |

| Ethyl 4,6-dichloroquinazoline-2-carboxylate | Antiproliferative |

Q & A

Basic Research Questions

Q. How is Ethyl 4,7-dichloroquinazoline-2-carboxylate synthesized, and what are critical reaction parameters?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, quinazoline derivatives are often prepared by reacting dichlorinated intermediates with ethyl carboxylate precursors under reflux in polar aprotic solvents (e.g., DMF or THF) at 80–120°C for 12–24 hours . Key parameters include:

- Catalyst : K₂CO₃ or NaH for deprotonation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient).

- Yield Optimization : Stoichiometric control of dichlorinated starting materials (e.g., 4,7-dichloroquinazoline) to avoid side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., Cl at C4/C7, ethyl ester at C2). For example, ester carbonyl signals appear at ~165–170 ppm in ¹³C NMR .

- HRMS : Validate molecular formula (C₁₁H₈Cl₂N₂O₂, [M+H]⁺ = 283.0048) .

- FT-IR : Detect ester C=O stretching (~1720 cm⁻¹) and quinazoline ring vibrations (~1600 cm⁻¹) .

Q. What safety precautions are required when handling this compound in a research lab?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood to avoid inhalation of fine particles.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of Ethyl 4,7-dichloroquinazoline-2-carboxylate?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set balance accuracy and computational cost for geometry optimization .

- Key Outputs :

- HOMO-LUMO gaps (~4.5–5.0 eV) to assess reactivity.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Validation : Compare computed vibrational spectra with experimental IR data .

Q. How to resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for least-squares refinement. Key steps:

- Data Integration : Process diffraction data with SAINT/APEX2 .

- Disorder Handling : Apply PART and SIMU instructions for disordered ethyl groups .

- Validation Metrics :

- R-factor convergence (<5%).

- Check ADPs (anisotropic displacement parameters) for thermal motion artifacts .

Q. What strategies mitigate byproduct formation in cross-coupling reactions involving this compound?

- Methodological Answer :

- Reagent Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki-Miyaura couplings to minimize homo-coupling byproducts.

- Temperature Control : Maintain reactions at 60–80°C to balance kinetics and selectivity .

- Additives : Add CsF or K₃PO₄ to stabilize intermediates and suppress protodehalogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.